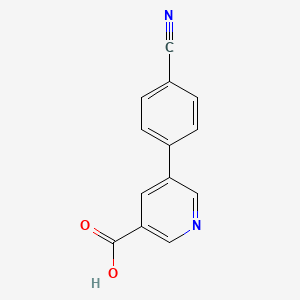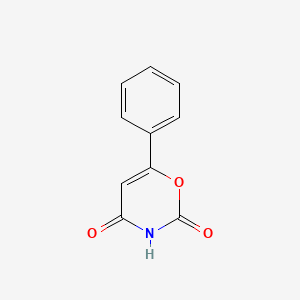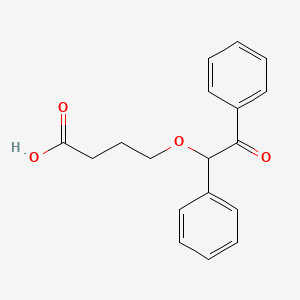
Benzoate hémisuccinique
Vue d'ensemble
Description
Benzoin hemisuccinate, also known as 4-(2-oxo-1,2-diphenylethoxy)butanoic acid, is a chemical compound with the molecular formula C18H18O4. It is a derivative of benzoin, a well-known organic compound used in various chemical reactions and industrial applications. Benzoin hemisuccinate is characterized by its unique structure, which includes a succinic acid moiety attached to the benzoin core.
Applications De Recherche Scientifique
Benzoin hemisuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and formulation.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Mode of Action
Benzocaine, a related compound, acts as a local anesthetic by preventing the transmission of impulses along nerve fibers and at nerve endings
Biochemical Pathways
Benzoin, a related compound, is known to be involved in an important carbon–carbon bond-forming reaction known as the benzoin condensation . This reaction is traditionally catalyzed by a cyanide ion and results in the formation of benzoin or hydrobenzoin
Result of Action
Benzocaine, a related compound, is used for the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations
Analyse Biochimique
Biochemical Properties
Benzoin hemisuccinate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds via condensation reactions. It interacts with enzymes such as thiamine (vitamin B1), which acts as a catalyst in the benzoin condensation reaction . This reaction involves the conversion of two molecules of benzaldehyde to an alpha-hydroxy ketone, benzoin, which is then further processed to form benzoin hemisuccinate . The interaction between benzoin hemisuccinate and thiamine is crucial for the formation of the final product.
Cellular Effects
Benzoin hemisuccinate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the cell cycle and gene expression in experimental models . The compound’s impact on cellular metabolism is linked to its role in biochemical reactions, where it facilitates the formation of key intermediates that are essential for cellular function.
Molecular Mechanism
The molecular mechanism of benzoin hemisuccinate involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, such as thiamine, and facilitates the formation of carbon-carbon bonds through condensation reactions . This binding interaction is essential for the catalytic activity of the enzyme and the subsequent formation of benzoin hemisuccinate. Additionally, benzoin hemisuccinate may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoin hemisuccinate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzoin hemisuccinate is relatively stable under controlled conditions, but its degradation can occur if exposed to extreme temperatures or pH levels . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes.
Dosage Effects in Animal Models
The effects of benzoin hemisuccinate vary with different dosages in animal models. At lower doses, the compound has been shown to facilitate biochemical reactions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . Threshold effects have been identified, indicating that there is a specific dosage range within which benzoin hemisuccinate is effective without causing harm.
Metabolic Pathways
Benzoin hemisuccinate is involved in several metabolic pathways, including those related to the formation of carbon-carbon bonds and the reduction of carbonyl groups . It interacts with enzymes such as thiamine and other cofactors that facilitate these metabolic processes. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, contributing to its overall impact on cellular function.
Transport and Distribution
The transport and distribution of benzoin hemisuccinate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. The distribution of benzoin hemisuccinate is essential for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
Benzoin hemisuccinate is localized within specific subcellular compartments, where it exerts its biochemical activity . Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum. The subcellular localization of benzoin hemisuccinate is crucial for its function, as it ensures that the compound interacts with the appropriate biomolecules and enzymes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzoin hemisuccinate can be synthesized through the esterification of benzoin with succinic anhydride. The reaction typically involves the use of a catalyst, such as pyridine, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the mixture being heated to around 80-100°C for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of benzoin hemisuccinate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzoin hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzil hemisuccinate using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction of benzoin hemisuccinate can yield benzoin succinate, with common reducing agents including sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the succinic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate; reaction conditions typically involve heating the mixture to around 60-80°C.
Reduction: Sodium borohydride; reactions are usually carried out at room temperature.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require the use of a base like sodium hydroxide.
Major Products:
Oxidation: Benzil hemisuccinate
Reduction: Benzoin succinate
Substitution: Derivatives with different functional groups replacing the succinic acid moiety
Comparaison Avec Des Composés Similaires
Benzoin hemisuccinate can be compared with other similar compounds, such as:
Benzoin: The parent compound, which lacks the succinic acid moiety.
Benzil hemisuccinate: An oxidized derivative of benzoin hemisuccinate.
Benzoin succinate: A reduced form of benzoin hemisuccinate.
Uniqueness: Benzoin hemisuccinate is unique due to the presence of the succinic acid moiety, which imparts distinct chemical and physical properties. This modification enhances its reactivity and expands its range of applications compared to its parent compound, benzoin.
Propriétés
IUPAC Name |
4-(2-oxo-1,2-diphenylethoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c19-16(20)12-7-13-22-18(15-10-5-2-6-11-15)17(21)14-8-3-1-4-9-14/h1-6,8-11,18H,7,12-13H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGODCRXAWGHJKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chloro-3-nitrophenyl)-N'-(2-[(2-furylmethyl)thio]ethyl)urea](/img/structure/B1620837.png)
![N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline](/img/structure/B1620838.png)
![2-(Tert-butyl)-7-chloro-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1620840.png)
![2-{[4-(Trifluoromethyl)-2-pyridyl]oxy}ethyl 4-methoxybenzoate](/img/structure/B1620842.png)
![2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1620843.png)
![Ethyl 2-[(2,6-dichloropyridin-4-yl)carbamoylsulfanyl]acetate](/img/structure/B1620844.png)
![5-(Chloromethyl)-3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B1620847.png)

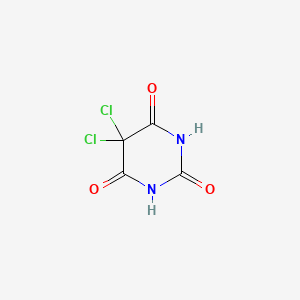
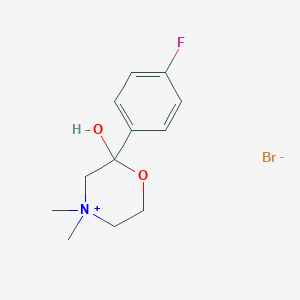
![1-[4-(4-Methylphenyl)phenoxy]propan-2-one](/img/structure/B1620852.png)
